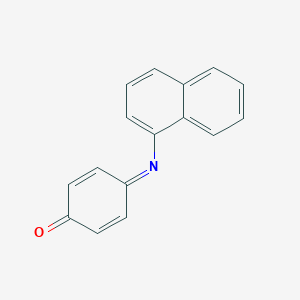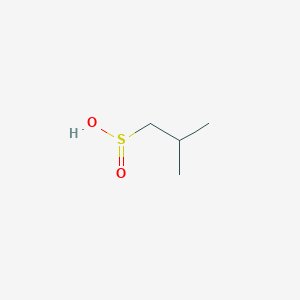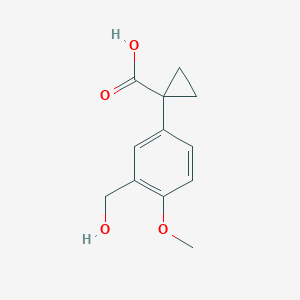
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with hydroxymethyl and methoxy groups
準備方法
The synthesis of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the phenyl ring with the desired substituents (hydroxymethyl and methoxy groups). This can be achieved through various organic reactions, such as the hydroxymethylation and methoxylation of a phenyl precursor. The cyclopropane ring is then introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
化学反応の分析
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
1-(3-(Hydroxymethyl)-4-methoxyphenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
3-(Hydroxymethyl)-4-methoxyphenylboronic acid: This compound has a similar phenyl ring substitution pattern but includes a boronic acid group instead of a cyclopropane ring.
4-Methoxy-3-methylphenylboronic acid: Similar in having a methoxy group, but with a methyl group instead of a hydroxymethyl group and a boronic acid group instead of a cyclopropane ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring with specific phenyl ring substitutions, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
1-[3-(hydroxymethyl)-4-methoxyphenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-10-3-2-9(6-8(10)7-13)12(4-5-12)11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
InChIキー |
HQBNLJOWTODEPR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8303451.png)
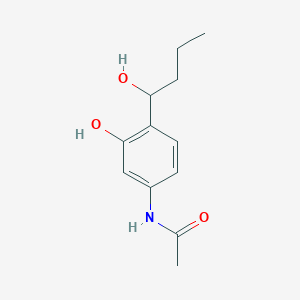
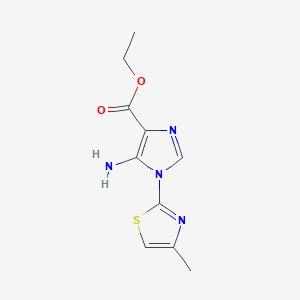
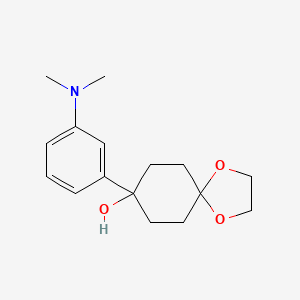
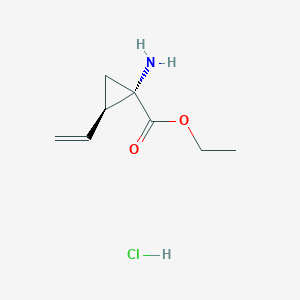
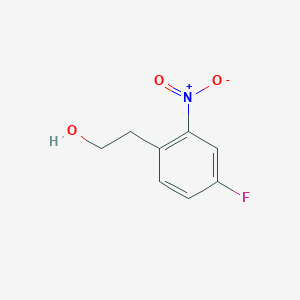
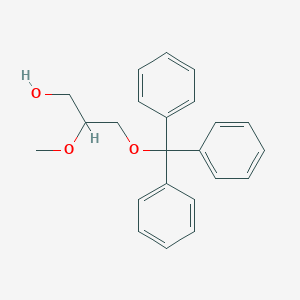
![2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate](/img/structure/B8303519.png)
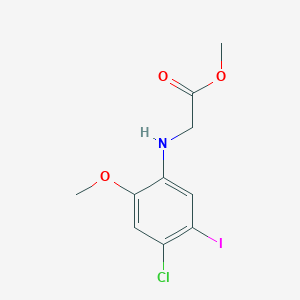
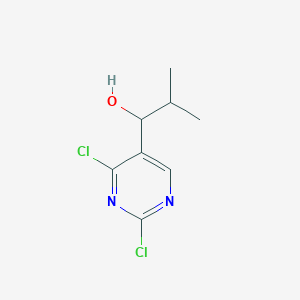
![4-(isothiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8303526.png)
![6-Methyl-[1,5]naphthyridine-3-carbonitrile](/img/structure/B8303530.png)
